2-Methyl-4-Piperazinoquinoline
Overview
Description
2-Methyl-4-Piperazinoquinoline is a heterocyclic compound with the molecular formula C14H17N3 and a molecular weight of 227.305 g/mol . It is characterized by a quinoline core substituted with a piperazine ring at the 4-position and a methyl group at the 2-position. This compound is primarily used in research settings and has shown potential in various scientific applications.
Mechanism of Action
Target of Action
It is known that quinoline and quinolone derivatives, which include 2-methyl-4-piperazinoquinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit their bioactivities through different mechanisms of action . For instance, some quinolines have been found to regulate the production of several virulence factors .
Biochemical Pathways
Quinoline and quinolone derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 227.305 , which could influence its pharmacokinetic properties.
Result of Action
Quinoline and quinolone derivatives are known to exhibit a broad spectrum of bioactivities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-Piperazinoquinoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and influencing various biochemical pathways . For instance, it can inhibit or activate certain enzymes, thereby affecting the overall metabolic processes within cells. The nature of these interactions is often studied to understand the compound’s potential therapeutic applications and its impact on cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects cell signaling pathways, which are crucial for cell communication and function. These effects are essential for understanding how the compound can be used in therapeutic settings.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are critical for understanding the compound’s potential therapeutic applications and its impact on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior, which are essential for understanding its potential therapeutic applications and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects are often observed, where a specific dosage is required to achieve a noticeable impact. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. Understanding these interactions is crucial for determining the compound’s potential therapeutic applications and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its activity and function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-Piperazinoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylquinoline with piperazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-Piperazinoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-Methyl-4-Piperazinoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
2-Methylquinoline: Lacks the piperazine ring, resulting in different biological activities.
4-Piperazinoquinoline: Lacks the methyl group at the 2-position, affecting its chemical reactivity and biological properties.
Quinoxaline Derivatives: Share structural similarities but differ in their specific substitutions and resulting activities.
Uniqueness: 2-Methyl-4-Piperazinoquinoline is unique due to the presence of both the piperazine ring and the methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLCORUTWKJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351526 | |
Record name | 2-Methyl-4-Piperazinoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82241-22-3 | |
Record name | 2-Methyl-4-Piperazinoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(piperazin-1-yl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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